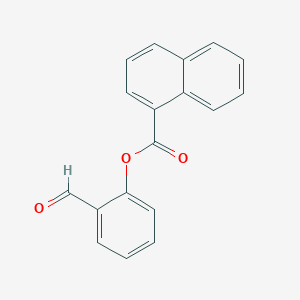

2-Formylphenyl 1-naphthoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Formylphenyl 1-naphthoate is a chemical compound with the molecular formula C18H12O3 . Its average mass is 276.286 Da and its monoisotopic mass is 276.078644 Da .

Synthesis Analysis

A one-pot synthetic pathway has been developed for the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties . This process involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanistic process .Chemical Reactions Analysis

The synthesis of new naphthoate-based scaffolds involves a sequential addition/oxidation mechanistic process . This includes a metal-free addition step of acenaphthoquinone and 1,3-diketones followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature .Applications De Recherche Scientifique

Synthesis of New Alkyl 1-Naphthoates

2-Formylphenyl 1-naphthoate can be used in the synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties . This process involves a one-pot synthetic pathway and a multistep reaction between acenaphthoquinone and various 1,3-diketones .

Development of Naphthoate-Based Scaffolds

The compound can be used to develop new naphthoate-based scaffolds. These scaffolds contain quinoline, pyranone, and cyclohexenone moieties . The reaction proceeds via a sequential addition/oxidation mechanistic process .

Metal Complex Design

The synthesis of a naphthalene-based nucleus attached to heterocyclic moieties is noteworthy to follow in the near future for diverse applications in metal complex design .

Semiconductor Materials

The naphthalene-based nucleus synthesized from 2-Formylphenyl 1-naphthoate can be used in the design of semiconductor materials .

Optical Materials

The compound can also be used in the development of optical materials .

Biological and Medicinal Applications

Hydroxynaphthoate derivatives, which can be synthesized from 2-Formylphenyl 1-naphthoate, show important biological and medicinal properties . For example, methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate present anti-inflammatory activity , while 1-hydroxy-2-naphthoic acid itself has a recognized antibacterial action .

Orientations Futures

Propriétés

IUPAC Name |

(2-formylphenyl) naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-12-14-7-2-4-11-17(14)21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHJVCZUYTSQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylphenyl 1-naphthoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B412421.png)

![5-(3,4-dimethylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412424.png)

![5-(3-methoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412426.png)

![ethyl 4-[1-(4-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B412427.png)

![1-(4-ethylphenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412428.png)

![N-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]glycine](/img/structure/B412431.png)

![1-(4-bromophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412434.png)

![2-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B412439.png)

![4-[4-(5-Pentylpyridin-2-yl)phenyl]benzonitrile](/img/structure/B412442.png)